molecular formula C11H14FNO3 B14812972 5-Fluoro-2-methoxy-D-phenylalanine methyl ester CAS No. 1213069-18-1

5-Fluoro-2-methoxy-D-phenylalanine methyl ester

Cat. No.: B14812972
CAS No.: 1213069-18-1
M. Wt: 227.23 g/mol
InChI Key: ZUJCFKXHSRLPHD-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate is a compound with a complex structure that includes an ester group, an aromatic ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-amino-2-(5-fluoro-2-methoxyphenyl)propanoate: Similar structure but different stereochemistry.

    Methyl 3-{[2-(5-fluoro-2-methoxyphenyl)ethyl]amino}propanoate: Contains an additional ethyl group.

Uniqueness

Methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of an ester, amino, and aromatic groups makes it a versatile compound for various applications.

Properties

CAS No.

1213069-18-1

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14FNO3/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m1/s1

InChI Key

ZUJCFKXHSRLPHD-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@H](C(=O)OC)N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C(=O)OC)N

Origin of Product

United States

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